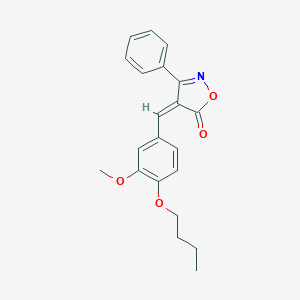
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as AC-5216, is a bioactive compound that has shown promising results in various scientific research studies. It belongs to the class of hexahydroacridine derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood. However, it has been suggested that it acts on multiple targets in the body, including NMDA receptors, voltage-gated calcium channels, and monoamine oxidase. 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation. It has also been shown to inhibit the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability. Additionally, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. It has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which reduce inflammation. Additionally, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to increase the levels of brain-derived neurotrophic factor, which promotes neuronal survival and growth.
Advantages and Limitations for Lab Experiments
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several advantages for lab experiments. It is a bioactive compound that can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques such as high-performance liquid chromatography and mass spectrometry. Additionally, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also some limitations to using 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in lab experiments. It has been shown to have low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments. Additionally, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have some toxicity at high concentrations, which requires careful consideration when designing experiments.
Future Directions
There are several future directions for research on 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to explore its potential therapeutic applications in different disease models, including neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, future research could focus on improving the solubility and bioavailability of 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, as well as identifying analogs with improved efficacy and safety profiles.
In conclusion, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a bioactive compound that has shown promising results in various scientific research studies. It has been synthesized using different methods and has been extensively studied for its potential therapeutic applications. 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to exhibit neuroprotective, anti-inflammatory, and antitumor properties, and its mechanism of action involves modulation of NMDA receptors, voltage-gated calcium channels, and monoamine oxidase. While 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several advantages for lab experiments, there are also some limitations to its use. Future research could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and improving its solubility and bioavailability.
Synthesis Methods
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized using different methods, including the Hantzsch reaction, Povarov reaction, and Mannich reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or primary amine in the presence of a catalyst such as ammonium acetate. The Povarov reaction involves the reaction between an arylamine, an aldehyde, and an alkene, while the Mannich reaction involves the reaction between an amine, an aldehyde, and a ketone or an imine. The synthesis method used depends on the desired yield, purity, and reaction conditions.
Scientific Research Applications
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antitumor properties. In neuroprotection, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to prevent neuronal damage and death caused by oxidative stress, glutamate toxicity, and β-amyloid aggregation. In anti-inflammatory studies, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. In antitumor studies, 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
properties
Product Name |
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione |
|---|---|
Molecular Formula |
C26H23Cl2NO4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C26H23Cl2NO4/c1-33-23-12-16(17(28)13-22(23)32)24-25-18(4-2-6-20(25)30)29(15-10-8-14(27)9-11-15)19-5-3-7-21(31)26(19)24/h8-13,24,32H,2-7H2,1H3 |
InChI Key |
RZMSYJVXDGXAPP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)

![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)
![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![N-(4-bromophenyl)-2-(4-{[1-(2-cyanoethyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B307504.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)

![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![3-[4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B307511.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307512.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B307513.png)
![2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B307514.png)
![6-(3-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307518.png)
![2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307520.png)